Sodium taurohyodeoxycholate

Catalog No.
S849952
CAS No.
38411-85-7
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurohyodeoxycholate

CAS Number

38411-85-7

Product Name

Sodium taurohyodeoxycholate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Solubilizing Lipids and Proteins

STHYD acts as an ionic detergent, meaning it has a charged head group and a hydrophobic tail. This property allows it to interact with and dissolve (solubilize) both lipids (fats) and proteins in aqueous solutions. This is crucial for studying these biomolecules outside their natural cellular environment. For instance, STHYD is used to isolate and purify membrane proteins, which are essential components of cell membranes and play vital roles in cellular function. ()

Studying Membrane Properties

STHYD's ability to interact with lipids makes it valuable for studying the structure and function of biological membranes. Researchers can use STHYD at submicellar concentrations (below the concentration required to form micelles) to probe the properties of the lipid bilayer, the two-layered structure that forms the core of biological membranes. Studies have employed STHYD to assess factors affecting membrane fluidity and permeability.()

Sodium taurohyodeoxycholate is a bile salt derived from deoxycholic acid and taurine. It plays a crucial role in the emulsification of fats and absorption of lipids in the intestine. Structurally, it features a steroid backbone with hydroxyl groups that enhance its solubility in water, making it effective in various biological processes. This compound is particularly significant in the formation of micelles, which facilitate the digestion and absorption of dietary fats.

NaTDC's primary mechanism of action in research involves its detergent properties. The amphiphilic structure allows it to:

  • Solubilize lipids: By surrounding hydrophobic regions of lipids with its hydrophobic tail and interacting with water through its hydrophilic head group, NaTDC disperses lipids in aqueous solutions. This is vital for studying and manipulating membrane proteins and other lipid-associated molecules [].
  • Disrupt membranes: At high concentrations, NaTDC can disrupt cell membranes due to its detergent action. This property can be used to lyse (break open) cells for protein extraction or other purposes.

  • Hydroxylation: It can be hydroxylated to form sodium taurocholate, a process primarily occurring in the liver of certain species, such as rats but not dogs .
  • Micelle Formation: In aqueous solutions, sodium taurohyodeoxycholate interacts with lipids to form micelles, which are essential for lipid digestion and absorption.
  • Recrystallization: The synthesis process often involves recrystallization from organic solvents like isopropyl alcohol to enhance purity and yield .

Sodium taurohyodeoxycholate exhibits several biological activities:

  • Choleretic Effects: It has been shown to stimulate bile secretion more efficiently than other bile salts, such as sodium taurocholate, particularly in rabbits .
  • Inflammatory Response Modulation: Research indicates that sodium taurohyodeoxycholate can inhibit various inflammatory responses, suggesting potential therapeutic applications .
  • Toxicity Profile: Studies have evaluated its toxicity, revealing that it has a favorable therapeutic index at certain doses, with acute toxicity observed at high concentrations .

The synthesis of sodium taurohyodeoxycholate can be achieved through various methods:

  • Combination of Reactants: The synthesis typically involves combining sodium taurate and deoxycholic acid, often using N-ethoxycarbonyl-2-dethoxy-1,2-dihydroquinoline as a catalyst under controlled temperature conditions .
  • Mass Production Techniques: Recent patents describe methods for mass production involving purification steps that yield high purity and low impurity levels through recrystallization techniques using isopropyl alcohol .

Sodium taurohyodeoxycholate finds applications in several fields:

  • Pharmaceuticals: It is used in drug formulations to enhance solubility and bioavailability.
  • Biochemistry: Employed as a reagent in biochemical assays and studies involving lipid interactions.
  • Clinical Research: Investigated for its potential therapeutic effects in conditions like sepsis due to its anti-inflammatory properties .

Interaction studies have revealed important insights into how sodium taurohyodeoxycholate affects biological systems:

  • Biliary System Impact: Studies show that it influences the ionic composition of bile and stimulates bicarbonate secretion, which is crucial for bile flow .
  • Micellar Interactions: Sodium taurohyodeoxycholate alters the stability and properties of phospholipid emulsions, indicating its role in membrane dynamics .

Sodium taurohyodeoxycholate shares similarities with other bile salts but exhibits unique properties that distinguish it:

Compound NameKey FeaturesUnique Aspects
Sodium taurocholateDerived from taurine and cholic acid; common bile saltLess effective choleretic compared to sodium taurohyodeoxycholate
Sodium deoxycholateDerived from deoxycholic acid; less solubleDoes not have the same anti-inflammatory properties
Sodium glycocholateDerived from glycine; involved in fat digestionDifferent solubility characteristics affect its function

Sodium taurohyodeoxycholate's unique choleretic efficiency and modulation of inflammatory responses set it apart from these similar compounds. Its specific interactions with biological systems highlight its potential therapeutic applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 g/mol

Monoisotopic Mass

521.27870358 g/mol

Heavy Atom Count

35

UNII

4N9535CHEK

Wikipedia

Sodium taurohyodeoxycholate

Dates

Modify: 2023-08-16

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